Molecular Weight and Physicochemical Distinction vs. Unsubstituted 2-Butyl-1,3-benzoxazole
Direct comparison of molecular descriptors reveals a significant increase in molecular weight and a marked change in calculated lipophilicity (ClogP) for 5-Bromo-2-butyl-1,3-benzoxazole relative to the unsubstituted analog. These values are not merely computational artifacts; they are critical predictors of passive membrane permeability and solubility, directly impacting bioavailability and assay compatibility. The bromine atom adds 78.9 g/mol to the molecular weight, a difference that is substantial for small molecule drug discovery where molecular weight is often correlated with off-target binding and ADME liabilities [1]. Furthermore, halogen substituents like bromine are well-established to increase lipophilicity, which can be a driving force for target binding affinity [2].
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity |
|---|---|
| Target Compound Data | MW: 254.12 g/mol; ClogP: 3.97 ± 0.35 |
| Comparator Or Baseline | 2-Butyl-1,3-benzoxazole (Unsubstituted analog): MW: 175.23 g/mol; ClogP: 2.79 ± 0.22 |
| Quantified Difference | MW increase: 78.89 g/mol (+45.0%); ClogP increase: 1.18 log units (+42.3%) |
| Conditions | Calculated physicochemical properties (in silico) based on molecular structure. |
Why This Matters
The 45% increase in molecular weight and 42% increase in calculated lipophilicity fundamentally alter pharmacokinetic and pharmacodynamic profiles, rendering generic substitution scientifically unsound without explicit, matched-pair experimental validation.
- [1] PubChem. 2-Butyl-1,3-benzoxazole (CID 145900). View Source
- [2] MDPI. In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. 2021. View Source
